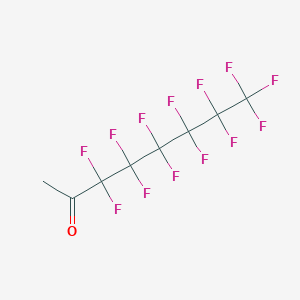

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one

Overview

Description

“3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one” is a fluorinated compound. Fluorinated compounds are known for their high thermal stability and resistance to chemical reactions due to the strength of the carbon-fluorine bond .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of carbon-fluorine bonds. These bonds are the strongest in organic chemistry, which contributes to the unique properties of fluorinated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of carbon-fluorine bonds. These compounds often have high thermal stability, chemical resistance, and unique surface properties .Scientific Research Applications

Environmental Contaminant Research

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one is studied in the context of environmental science, particularly as an alternative to harmful substances. For instance, in the electroplating industry, it serves as a substitute for perfluorooctanesulfonate (PFOS), reducing environmental impact. Research has investigated its presence in sewage sludge, revealing its distribution and potential environmental effects (Ruan et al., 2015).

Chemical Synthesis and Modification

This compound plays a significant role in chemical synthesis. Its modification through nucleophilic substitution is a subject of study, with applications in creating supramolecular systems and specialized compounds (Kvíčala et al., 2010).

Surfactant Research

It is integral in the study of novel surfactants like Forafac®1157, where its role in fire-fighting foam surfactants is analyzed. The focus is on understanding its structure and transformation products, which is crucial for assessing its environmental and biological impact (Moe et al., 2012).

Fluorination in Material Science

In material science, particularly in the development of lithium battery materials, direct fluorination techniques using this compound are explored. This research contributes to advancements in battery technology and performance (Kobayashi et al., 2003).

Ionic Liquid Development

The compound's use extends to the synthesis of specific ionic liquids, providing insights into their properties and potential applications in various fields, including chemistry and materials science (Adamer et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate are primarily used in the production of special coatings, waterproof materials, optical materials, and stabilizers .

Mode of Action

It is known that similar compounds interact with their targets to enhance weather resistance and acid-base resistance in coatings and inks .

Result of Action

Similar compounds are known to enhance weather resistance and acid-base resistance in coatings and inks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one. For instance, it should be kept away from fire and high temperatures, and avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJCXMJWFQQWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895471 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80793-21-1 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)

![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)